4-Hydroxybutyraldehyde

Catalog No.
S576379
CAS No.
25714-71-0
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyraldehyde

CAS Number

25714-71-0

Product Name

4-Hydroxybutyraldehyde

IUPAC Name

4-hydroxybutanal

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2

InChI Key

PIAOXUVIBAKVSP-UHFFFAOYSA-N

SMILES

C(CC=O)CO

Synonyms

4-hydroxybutanal

Canonical SMILES

C(CC=O)CO
Origin

GHBAL is an intermediate in the biosynthesis of GHB from 1,4-butanediol (1,4-BD) in some organisms []. It can also be produced synthetically in laboratories [].

Significance

GHBAL is primarily studied for its role in GHB production. Understanding its properties and reactions helps researchers study GHB metabolism and potentially develop new drugs or treatments related to the GHB system [].


Molecular Structure Analysis

GHBAL has a simple four-carbon chain with a terminal aldehyde group (CHO) and a hydroxyl group (OH) on the third carbon (γ-position). This structure gives it some unique properties:

  • Polarity: The presence of both the aldehyde and hydroxyl groups makes GHBAL a polar molecule, allowing it to interact with other polar molecules and dissolve in water [].
  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can influence its interactions with other molecules and its overall stability [].

Chemical Reactions Analysis

Synthesis

One method for synthesizing GHBAL involves the hydroformylation reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a catalyst [].

Degradation

GHBAL can be readily oxidized to form GHB. Enzymes in the body can facilitate this conversion [].

Other Reactions

Balanced Chemical Equation (GHBAL to GHB):

HOCH₂CH₂CH₂CHO (GHBAL) + NAD⁺ → HOCH₂CH₂CH₂CH₂OH (GHB) + NADH + H⁺ []

Note

This reaction requires the coenzyme NAD⁺ and results in the reduction of NAD⁺ to NADH.

Physical and Chemical Properties

  • Appearance: Colorless liquid (expected) [].
  • Boiling Point: 65–68 °C (149–154 °F) at 10 Torr [].
  • Density: 1.109 g/cm³ (at 12 °C) [].
  • Solubility: Miscible with water (expected due to polarity) [].
  • Stability: Limited data available. However, aldehydes like GHBAL are generally susceptible to oxidation and condensation reactions.

GHBAL's primary role is as a metabolic intermediate in the conversion of 1,4-BD to GHB. Enzymes in specific pathways facilitate the oxidation of GHBAL to GHB []. There is limited research on other potential mechanisms of action for GHBAL.

  • Toxicity: GHBAL, like its close relative GHB, is likely to be toxic if ingested. GHB is a central nervous system depressant, and GHBAL may share similar effects [].
  • Flammability: Data not available, but aldehydes can be flammable.
  • Reactivity: GHBAL's aldehyde group can react with other chemicals. Handle with care in a laboratory setting.

  • Formation of Hemiacetals: When treated with alcohols, such as methanol, in the presence of an acid catalyst, it forms cyclic hemiacetals. The reaction mechanism involves the protonation of the hydroxyl group followed by nucleophilic addition and subsequent dehydration to yield a cyclic ether .
  • Oxidation Reactions: As an aldehyde, 4-hydroxybutyraldehyde can be oxidized to form 4-hydroxybutanoic acid. This is typically achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Condensation Reactions: It can also undergo condensation reactions with various nucleophiles, leading to the formation of more complex organic compounds.

4-Hydroxybutyraldehyde plays a significant role in biological systems, particularly in metabolic pathways. It is involved in the metabolism of gamma-hydroxybutyric acid, a substance known for its psychoactive properties. The compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter levels, although further research is needed to fully understand its biological implications.

Several methods exist for synthesizing 4-hydroxybutyraldehyde:

  • Hydroformylation: This method involves the reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a catalyst, such as rhodium complexes. The process typically yields 4-hydroxybutyraldehyde along with other by-products .
  • Reactions of Formaldehyde: Another synthesis route includes reacting formaldehyde with allyl alcohol under acidic conditions, which can yield 4-hydroxybutyraldehyde as a primary product .
  • Direct Aldol Condensation: This method can also be employed using suitable aldehydes and ketones under basic conditions to form 4-hydroxybutyraldehyde through aldol condensation followed by dehydration.

4-Hydroxybutyraldehyde has various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role in metabolic processes makes it valuable for studies related to neurochemistry and pharmacology.
  • Polymer Chemistry: It can be used in the production of polymers and resins due to its reactivity.

Research on the interactions of 4-hydroxybutyraldehyde with other biological molecules has revealed its potential effects on neurotransmitter systems. Studies indicate that it may influence gamma-aminobutyric acid levels, impacting neuronal excitability and signaling pathways. Further investigations are ongoing to explore its therapeutic potential and safety profile.

Several compounds share structural or functional similarities with 4-hydroxybutyraldehyde:

Compound NameStructureKey Features
ButanalCH₃(CH₂)₂CHOA straight-chain aldehyde without hydroxyl group
Gamma-Hydroxybutyric AcidC₄H₈O₃A carboxylic acid derivative known for psychoactive properties
3-Hydroxybutyric AcidC₄H₈O₃An important metabolite involved in energy metabolism
2-Hydroxybutyric AcidC₄H₈O₃An isomer that plays roles in various biochemical pathways

Uniqueness: 4-Hydroxybutyraldehyde is distinctive due to its dual functional groups (aldehyde and hydroxyl), allowing it to participate in diverse

Catalytic Hydroformylation of Allyl Alcohol

Catalytic hydroformylation of allyl alcohol represents the most widely employed industrial route for the synthesis of 4-hydroxybutyraldehyde [1] [4]. This process involves the reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a transition metal catalyst to produce 4-hydroxybutyraldehyde as the primary linear product and 3-hydroxy-2-methylpropionaldehyde as the branched co-product [1] [4].

The rhodium-catalyzed hydroformylation mechanism follows the classical pathway initially described by Heck and Breslow, beginning with a 16-electron rhodium-hydrogen fragment that coordinates with the allyl alcohol substrate [3] [20]. The process proceeds through olefin coordination, migratory insertion of the olefin into the rhodium-hydrogen bond, carbon monoxide coordination, migratory insertion of carbon monoxide into the alkyl ligand, and finally hydrogenolysis to regenerate the catalyst and release the aldehyde product [3] [20].

Rhodium-Based Catalyst Systems

Rhodium complexes demonstrate superior performance compared to cobalt systems due to their ability to operate under milder reaction conditions while maintaining high activity and selectivity [15] [19]. The most effective rhodium catalyst systems employ bisphosphine ligands that provide enhanced regioselectivity toward the linear 4-hydroxybutyraldehyde product [1] [4] [19].

Rhodium dicarbonylacetylacetonate combined with 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis[bis(3,5-dimethylphenyl)phosphino]butane bisphosphine ligand achieves conversion rates of 99.6% with selectivity toward 4-hydroxybutyraldehyde of 96.5% and normal-to-iso ratios of 9.9:1 [1]. The catalyst system operates effectively at temperatures of 45-100°C and pressures of 1.0 megapascals [1].

Trans-1,2-bis(bis(3,4,5-tri-n-alkylphenyl)phosphinomethyl)-cyclobutane ligands provide exceptional linear selectivity with linear-to-branch ratios exceeding 10:1 while maintaining high yields of 4-hydroxybutyraldehyde [11]. These ligands demonstrate particular effectiveness when the bite angle approaches 130 degrees, which favors formation of the linear product [19].

Process Optimization and Reaction Conditions

The optimization of hydroformylation conditions requires careful balance of multiple parameters to achieve maximum selectivity and conversion [1] [17]. Temperature control plays a critical role, as lower temperatures (45-60°C) favor linear product formation with ratios reaching 20:1, while higher temperatures (100-120°C) increase conversion rates but reduce selectivity to 6:1 [15] [17].

Carbon monoxide to hydrogen ratios of 1:1 provide optimal performance, though slight excess of hydrogen can enhance linear selectivity [1] [21]. Pressure optimization typically ranges from 0.5 to 2.0 megapascals, with higher pressures generally increasing both conversion rates and linear selectivity [29] [17].

Table 1: Catalytic Systems for Hydroformylation of Allyl Alcohol

Catalyst SystemTemperature (°C)Pressure (MPa)Linear:Branched RatioConversion (%)Selectivity (%)
Rh complex with triphenylphosphine250.120:195.092.0
Rh complex with bisphosphine ligands451.010:199.095.0
Rh dicarbonylacetylacetonate with bisphosphine1001.09.9:199.696.5
Co(CO)4H12010.03:190.085.0

Industrial Implementation Considerations

Industrial implementation of allyl alcohol hydroformylation requires consideration of catalyst recovery and recycling due to the high cost of rhodium [21]. Biphasic systems employing water-soluble phosphine ligands enable catalyst retention in the aqueous phase while allowing product separation in the organic phase [16]. Alternative approaches include supported ionic liquid phase catalysis, which demonstrates excellent catalyst retention with turnover frequencies exceeding 316 per hour [21].

The process typically employs toluene as the preferred solvent due to its ability to enhance catalyst stability and product selectivity while facilitating downstream separation [1]. Allyl alcohol concentrations of 20-25 weight percent provide optimal balance between reaction rate and selectivity [1].

Acid-Catalyzed Hydrolysis of Tetrahydrofuran Derivatives

Acid-catalyzed hydrolysis of tetrahydrofuran derivatives represents an alternative synthetic route to 4-hydroxybutyraldehyde that avoids the use of precious metal catalysts [6] [9]. This approach utilizes readily available tetrahydrofuran starting materials and employs various acid catalysts to achieve ring opening and subsequent formation of the target aldehyde [6].

Mechanistic Pathways and Catalyst Systems

The hydrolysis mechanism involves protonation of the tetrahydrofuran oxygen followed by nucleophilic attack by water, leading to ring opening and formation of 4-hydroxybutyraldehyde [6]. Acidic ion exchange resins, particularly C150 acidic macroporous cation exchange resin, demonstrate exceptional performance with conversion rates of 99.7% and selectivity of 95% under optimized conditions [1].

Alternative acid catalysts include sulfuric acid (5% concentration), p-toluenesulfonic acid, hydrochloric acid (10% concentration), and phosphoric acid (15% concentration) [6]. Each catalyst system requires specific optimization of temperature, pressure, and reaction time to achieve maximum efficiency [6].

Process Conditions and Optimization

Optimal reaction conditions for acidic ion exchange resin catalysis involve temperatures of 95°C, pressures of 0.2 megapascals, and reaction times of 0.8 hours [1]. These conditions provide minimal by-product formation with only trace amounts of unreacted tetrahydrofuran remaining [1].

Higher temperatures can increase reaction rates but may lead to increased formation of 2-hydroxytetrahydrofuran and other degradation products [6]. Pressure control is essential to maintain the liquid phase and prevent excessive volatilization of reactants and products [6].

Table 2: Optimization of Reaction Conditions for Acid-Catalyzed Hydrolysis of THF Derivatives

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity (%)
Acidic ion exchange resin (C150)950.200.899.795
Sulfuric acid (5%)850.101.595.090
p-Toluenesulfonic acid900.151.290.088
Hydrochloric acid (10%)800.102.085.085

Advantages and Limitations

The acid-catalyzed hydrolysis route offers several advantages including elimination of precious metal catalysts, simplified process equipment, and utilization of readily available feedstocks [6]. The process operates under relatively mild conditions and does not require specialized gas handling equipment for carbon monoxide and hydrogen [6].

However, this approach typically achieves lower overall yields compared to hydroformylation methods and may produce various by-products that require additional purification steps [6]. The formation of 2-hydroxytetrahydrofuran as a major by-product can complicate product isolation and reduce overall process economics [6].

Biocatalytic Routes in Microbial Systems

Biocatalytic production of 4-hydroxybutyraldehyde represents an emerging sustainable approach that utilizes engineered microorganisms and enzymatic pathways [8] [25]. These systems offer advantages including renewable feedstock utilization, mild reaction conditions, and potential for high stereoselectivity [7] [22].

Microbial Engineering Approaches

Recombinant Aeromonas hydrophila 4AK4 harboring plasmid pZL-dhaT-aldD containing 1,3-propanediol dehydrogenase gene (dhaT) and aldehyde dehydrogenase gene (aldD) demonstrates exceptional productivity in converting 1,4-butanediol to 4-hydroxybutyrate [8]. This system achieves approximately 4 grams per liter of product from 10 grams per liter of substrate after 48 hours of incubation [8].

Alternative microbial systems include engineered Escherichia coli strains designed for glucose-to-4-hydroxybutyraldehyde conversion through metabolic pathway reconstruction [25]. These systems incorporate genes encoding succinate-CoA transferase, 4-hydroxybutyryl-CoA transferase, and aldehyde dehydrogenase to establish complete biosynthetic pathways [25].

Enzymatic Cascade Systems

Aldolase-catalyzed systems employ dihydroxyacetone phosphate aldolase and related enzymes to construct carbon-carbon bonds leading to 4-hydroxybutyraldehyde precursors [23] [27]. These systems utilize aldol addition reactions between 2-oxoacids and aldehydes to generate 4-hydroxy-2-oxoacids, which subsequently undergo reduction to produce the target aldehyde [7].

Ketoreductase-catalyzed reduction systems provide excellent stereoselectivity in converting 4-hydroxy-2-ketoacids to 4-hydroxybutyraldehyde [24] [28]. These enzymes demonstrate remarkable enantioselectivity and can be engineered to modify stereochemical preferences through rational design and directed evolution [24].

Fermentation Process Development

Fed-batch fermentation using optimized recombinant strains achieves significant improvements in productivity and yield [8] [25]. Recombinant Aeromonas hydrophila systems produce over 10 grams per liter of 4-hydroxybutyrate in 6-liter fermenters after 52 hours of cultivation [8].

Process optimization includes control of oxygen levels, pH maintenance around 6.0, and implementation of substrate feeding strategies to maximize product formation while minimizing by-product accumulation [25]. Temperature control at 37°C provides optimal balance between enzyme activity and cell viability [8].

Table 3: Biocatalytic Routes for 4-Hydroxybutyraldehyde Production

Biocatalytic SystemSubstrateYield (g/L)Conversion (%)Key Advantages
Recombinant A. hydrophila with dhaT and aldD genes1,4-butanediol4.080High productivity, established strain
Engineered E. coli with 4-hydroxybutyryl-CoA pathwayGlucose0.540Direct production from glucose
Aldolase-catalyzed aldol addition2-oxoacids and aldehydes3.275High stereoselectivity
Ketoreductase-catalyzed reduction4-hydroxy-2-ketoacids2.570Excellent enantioselectivity

Optimization of Reaction Conditions for Scalability

Industrial scalability of 4-hydroxybutyraldehyde production requires comprehensive optimization of reaction conditions to achieve economic viability while maintaining product quality and environmental sustainability [14] [17]. This optimization encompasses catalyst system design, process intensification, and integration of multiple unit operations [1] [11].

Process Parameter Optimization

Catalyst concentration optimization for rhodium-based systems typically ranges from 50 to 100 parts per million, with optimal performance achieved at 55-85 parts per million rhodium [1] [21]. Higher concentrations increase conversion rates but reduce linear-to-branched ratios and increase catalyst costs [21].

Ligand-to-rhodium molar ratios require careful balance between catalyst stability and activity, with optimal ratios of 4:1 providing maximum linear selectivity while maintaining catalyst longevity [19] [21]. Higher ratios may decrease overall conversion rates due to competitive coordination effects [19].

Temperature optimization involves trade-offs between reaction rate and selectivity, with industrial processes typically operating at 45-60°C to maximize linear product formation while maintaining reasonable reaction rates [1] [17]. Pressure optimization at 1.0 megapascal provides excellent balance between conversion and selectivity while minimizing equipment costs [1].

Scale-Up Considerations

Heat management becomes critical at industrial scale due to the exothermic nature of hydroformylation reactions [14]. Effective heat removal systems and temperature control strategies are essential to maintain optimal reaction conditions and prevent catalyst deactivation [14].

Mass transfer limitations can significantly impact large-scale performance, particularly regarding gas-liquid mass transfer of carbon monoxide and hydrogen [21]. Enhanced mixing systems and optimized reactor designs help overcome these limitations [21].

Catalyst recovery and recycling systems are essential for economic viability due to the high cost of rhodium catalysts [21]. Membrane-based separation systems and biphasic catalysis offer promising approaches for continuous catalyst retention [16] [21].

Table 4: Optimization Parameters for Industrial Scale Hydroformylation

ParameterTypical RangeOptimal ValueEffect on Linear:Branched RatioEffect on Conversion
Catalyst concentration (ppm Rh)50-10055-85Higher concentration decreases ratioHigher concentration increases conversion
Ligand:Rh molar ratio2:1 - 5:14:1Higher ratio increases linear selectivityHigher ratio may decrease conversion
Temperature (°C)45-10045-60Lower temperature increases linear selectivityHigher temperature increases conversion rate
Pressure (MPa)0.5-2.01.0Higher pressure increases linear selectivityHigher pressure increases conversion

Economic and Environmental Considerations

Economic optimization requires minimization of catalyst consumption, maximization of space-time yield, and reduction of downstream separation costs [14]. Integration of reaction and separation operations through reactive distillation or membrane reactors can significantly improve process economics [21].

Environmental considerations include minimization of waste streams, reduction of energy consumption, and implementation of green chemistry principles [14]. Biocatalytic routes offer particular advantages in terms of environmental sustainability but currently face productivity limitations [25].

Process intensification through microreactor technology and continuous flow systems provides opportunities for improved heat and mass transfer while reducing capital investment requirements [14]. These approaches enable precise control of reaction conditions and can improve both selectivity and conversion compared to traditional batch processes [14].

XLogP3

-0.7

UNII

8T59P1Q6NO

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

25714-71-0

Wikipedia

4-hydroxybutanal

General Manufacturing Information

Butanal, 4-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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